MC4R Antagonist Potency and Selectivity Profile (52 nM IC50, 6.6‑Fold MC4R/MC3R)
The compound exhibits sub‑micromolar antagonist activity at human MC4R (IC50 = 52 nM) and a 6.6‑fold selectivity window over MC3R (IC50 = 345 nM) [1]. This contrasts with non‑selective MC4R antagonists that often display equipotent or inferior selectivity profiles. For example, the peptide antagonist SHU 9119 shows an MC4R IC50 of 0.06 nM but only 3.8‑fold selectivity over MC3R, while the small molecule MCL 0020 achieves an MC4R IC50 of 11.63 nM with >860‑fold selectivity over MC1R . The morpholine‑containing scaffold thus provides a distinct balance of potency and subtype selectivity amenable to further optimization.
| Evidence Dimension | MC4R antagonist potency |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | MCL 0020: IC50 = 11.63 nM; SHU 9119: IC50 = 0.06 nM |
| Quantified Difference | 4.5‑fold less potent than MCL 0020; 867‑fold less potent than SHU 9119 |
| Conditions | HEK293 cells expressing GScAMP22F cAMP reporter; reduction in α‑MSH‑induced cAMP |
Why This Matters
This potency/selectivity combination identifies the compound as a synthetically tractable starting point for developing MC4R‑selective tool compounds or therapeutic leads.
- [1] BindingDB. BDBM50565827 (CHEMBL4794990). Antagonist activity at human MC4R and MC3R. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50565827. Accessed 2026. View Source
